Hdac-IN-1 Hdac-IN-1 MC1568 is a class II-specific histone deacetylase inhibitor. MC1568 suppress IL-8 expression in human melanoma cells. Treatment of IEC-18 cells with specific inhibitors of class IIa HDACs, including MC1568, prevented cell cycle progression, DNA synthesis, and proliferation induced in response to G protein-coupled receptor/PKD1 activation.
Brand Name: Vulcanchem
CAS No.: 852475-26-4
VCID: VC0534631
InChI: InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+
SMILES: CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F
Molecular Formula: C17H15FN2O3
Molecular Weight: 314.31 g/mol

Hdac-IN-1

CAS No.: 852475-26-4

Inhibitors

VCID: VC0534631

Molecular Formula: C17H15FN2O3

Molecular Weight: 314.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Hdac-IN-1 - 852475-26-4

CAS No. 852475-26-4
Product Name Hdac-IN-1
Molecular Formula C17H15FN2O3
Molecular Weight 314.31 g/mol
IUPAC Name (E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide
Standard InChI InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+
Standard InChIKey QQDIFLSJMFDTCQ-FIFLTTCUSA-N
Isomeric SMILES CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F
SMILES CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F
Canonical SMILES CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F
Appearance Solid powder
Description MC1568 is a class II-specific histone deacetylase inhibitor. MC1568 suppress IL-8 expression in human melanoma cells. Treatment of IEC-18 cells with specific inhibitors of class IIa HDACs, including MC1568, prevented cell cycle progression, DNA synthesis, and proliferation induced in response to G protein-coupled receptor/PKD1 activation.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms MC-1568; MC 1568; MC1568.
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7: Ishikawa S, Hayashi H, Kinoshita K, Abe M, Kuroki H, Tokunaga R, Tomiyasu S, Tanaka H, Sugita H, Arita T, Yagi Y, Watanabe M, Hirota M, Baba H. Statins inhibit tumor progression via an enhancer of zeste homolog 2-mediated epigenetic alteration in colorectal cancer. Int J Cancer. 2014 Dec 1;135(11):2528-36. doi: 10.1002/ijc.28672. Epub 2014 Jan 6. PubMed PMID: 24346863; PubMed Central PMCID: PMC4233976.
8: Busbee PB, Nagarkatti M, Nagarkatti PS. Natural indoles, indole-3-carbinol and 3,3'-diindolymethane, inhibit T cell activation by staphylococcal enterotoxin B through epigenetic regulation involving HDAC expression. Toxicol Appl Pharmacol. 2014 Jan 1;274(1):7-16. doi: 10.1016/j.taap.2013.10.022. Epub 2013 Nov 5. PubMed PMID: 24200994; PubMed Central PMCID: PMC3874587.
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10: Fu X, Zhao JX, Liang J, Zhu MJ, Foretz M, Viollet B, Du M. AMP-activated protein kinase mediates myogenin expression and myogenesis via histone deacetylase 5. Am J Physiol Cell Physiol. 2013 Oct 15;305(8):C887-95. doi: 10.1152/ajpcell.00124.2013. Epub 2013 Aug 7. PubMed PMID: 23926128; PubMed Central PMCID: PMC3798682.
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12: Spallotta F, Tardivo S, Nanni S, Rosati JD, Straino S, Mai A, Vecellio M, Valente S, Capogrossi MC, Farsetti A, Martone J, Bozzoni I, Pontecorvi A, Gaetano C, Colussi C. Detrimental effect of class-selective histone deacetylase inhibitors during tissue regeneration following hindlimb ischemia. J Biol Chem. 2013 Aug 9;288(32):22915-29. doi: 10.1074/jbc.M113.484337. Epub 2013 Jul 7. PubMed PMID: 23836913; PubMed Central PMCID: PMC3743470.
13: Mannaerts I, Eysackers N, Onyema OO, Van Beneden K, Valente S, Mai A, Odenthal M, van Grunsven LA. Class II HDAC inhibition hampers hepatic stellate cell activation by induction of microRNA-29. PLoS One. 2013;8(1):e55786. doi: 10.1371/journal.pone.0055786. Epub 2013 Jan 31. PubMed PMID: 23383282; PubMed Central PMCID: PMC3561334.
14: Wang G, He J, Zhao J, Yun W, Xie C, Taub JW, Azmi A, Mohammad RM, Dong Y, Kong W, Guo Y, Ge Y. Class I and class II histone deacetylases are potential therapeutic targets for treating pancreatic cancer. PLoS One. 2012;7(12):e52095. doi: 10.1371/journal.pone.0052095. Epub 2012 Dec 14. PubMed PMID: 23251689; PubMed Central PMCID: PMC3522644.
15: Venza I, Visalli M, Oteri R, Cucinotta M, Teti D, Venza M. Class II-specific histone deacetylase inhibitors MC1568 and MC1575 suppress IL-8 expression in human melanoma cells. Pigment Cell Melanoma Res. 2013 Mar;26(2):193-204. doi: 10.1111/pcmr.12049. Epub 2013 Jan 7. Erratum in: Pigment Cell Melanoma Res. 2013 Sep;26(5):761. PubMed PMID: 23176534.
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18: Colussi C, Rosati J, Straino S, Spallotta F, Berni R, Stilli D, Rossi S, Musso E, Macchi E, Mai A, Sbardella G, Castellano S, Chimenti C, Frustaci A, Nebbioso A, Altucci L, Capogrossi MC, Gaetano C. Nε-lysine acetylation determines dissociation from GAP junctions and lateralization of connexin 43 in normal and dystrophic heart. Proc Natl Acad Sci U S A. 2011 Feb 15;108(7):2795-800. doi: 10.1073/pnas.1013124108. Epub 2011 Jan 31. PubMed PMID: 21282606; PubMed Central PMCID: PMC3041095.
19: Nebbioso A, Dell'Aversana C, Bugge A, Sarno R, Valente S, Rotili D, Manzo F, Teti D, Mandrup S, Ciana P, Maggi A, Mai A, Gronemeyer H, Altucci L. HDACs class II-selective inhibition alters nuclear receptor-dependent differentiation. J Mol Endocrinol. 2010 Oct;45(4):219-28. doi: 10.1677/JME-10-0043. Epub 2010 Jul 16. PubMed PMID: 20639404.
20: Spallotta F, Rosati J, Straino S, Nanni S, Grasselli A, Ambrosino V, Rotili D, Valente S, Farsetti A, Mai A, Capogrossi MC, Gaetano C, Illi B. Nitric oxide determines mesodermic differentiation of mouse embryonic stem cells by activating class IIa histone deacetylases: potential therapeutic implications in a mouse model of hindlimb ischemia. Stem Cells. 2010 Mar 31;28(3):431-42. doi: 10.1002/stem.300. Erratum in: Stem Cells. 2014 Jun;32(6):1688-9. PubMed PMID: 20073046.
PubChem Compound 11381449
Last Modified Nov 11 2021
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